Ethyl 5-[4-(methylsulfanyl)phenyl]thiophene-2-carboxylate
Description
Ethyl 5-[4-(methylsulfanyl)phenyl]thiophene-2-carboxylate is a sulfur-containing heterocyclic compound featuring a thiophene core substituted at the 2-position with an ethoxycarbonyl group and at the 5-position with a 4-(methylsulfanyl)phenyl moiety. This structure combines aromatic thiophene with a sulfanyl-functionalized phenyl group, making it a candidate for applications in materials science and pharmaceutical intermediates.
Synthesis: The compound can be synthesized via a tandem nucleophilic substitution and aldol reaction, as demonstrated in related thiophene derivatives (e.g., ethyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate, synthesized from [bis(methylsulfanyl)methylene]malononitrile and ethylthioglycolate with 99% yield ).
Properties
IUPAC Name |
ethyl 5-(4-methylsulfanylphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S2/c1-3-16-14(15)13-9-8-12(18-13)10-4-6-11(17-2)7-5-10/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQFUKUFRXBKCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C2=CC=C(C=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10780321 | |
| Record name | Ethyl 5-[4-(methylsulfanyl)phenyl]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10780321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284493-78-3 | |
| Record name | Ethyl 5-[4-(methylsulfanyl)phenyl]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10780321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Molecular Characteristics
The compound features a thiophene ring substituted at the 2-position with an ethyl ester group and at the 5-position with a 4-(methylsulfanyl)phenyl moiety. Its molecular formula is C₁₄H₁₄O₂S₂ , with a molar mass of 278.4 g/mol. The methylsulfanyl (–SMe) and ester (–COOEt) groups contribute to its lipophilicity and reactivity, enabling applications in drug discovery.
Synthetic Challenges
Key challenges in synthesis include:
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Regioselective functionalization of the thiophene ring.
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Efficient introduction of the methylsulfanyl group without over-alkylation.
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Purification of intermediate products to achieve >95% purity.
Preparation Methodologies
Step 1: Esterification of Thiophene-2-Carboxylic Acid
Thiophene-2-carboxylic acid is reacted with ethanol in the presence of a sulfuric acid catalyst to form ethyl thiophene-2-carboxylate. This step typically achieves >85% yield under reflux conditions (78°C, 6–8 hours).
Reaction of [Bis(Methylsulfanyl)Methylene]Malononitrile
A scalable method involves cyclizing [bis(methylsulfanyl)methylene]malononitrile with ethyl thioglycolate in methanol under reflux. Triethylamine (TEA) is added to deprotonate intermediates, facilitating ring closure. This one-pot reaction achieves 99% yield with a reaction time of 2 hours.
Mechanistic Detail :
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Nucleophilic attack by the thiolate on the nitrile carbon.
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Cyclization to form the thiophene ring.
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Elimination of methylsulfanyl groups to stabilize the aromatic system.
Table 1 : Comparative Analysis of One-Pot vs. Two-Step Methods
| Parameter | Two-Step Method | One-Pot Method |
|---|---|---|
| Yield | 82% | 99% |
| Reaction Time | 18 hours | 2 hours |
| Purity (HPLC) | 95% | 98% |
| Scalability | Moderate | High |
Advanced Functionalization Techniques
Nickel-Catalyzed Methylation
Aryl tosylates derived from 4-hydroxyphenyl precursors are methylated using Ni(COD)₂ (10 mol%) and a dimethylzinc reagent. This method, adapted from C–S bond formation strategies, introduces the –SMe group at 130°C in NMP/THF (1:3), yielding 74% of the target compound.
Critical Considerations :
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Catalyst Loading : Reducing Ni(COD)₂ to 5 mol% decreases costs without compromising yield.
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Solvent System : NMP enhances substrate solubility but requires careful removal due to toxicity.
Purification and Analytical Validation
Recrystallization Strategies
Spectroscopic Characterization
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¹H NMR (CDCl₃): δ 1.34 (t, 3H, –CH₂CH₃), 2.64 (s, 3H, –SMe), 4.28 (q, 2H, –OCH₂), 7.25–7.45 (m, 4H, Ar–H).
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Melting Point : 204–210°C (decomposition observed above 210°C).
Industrial-Scale Adaptations
Scientific Research Applications
Organic Synthesis
Ethyl 5-[4-(methylsulfanyl)phenyl]thiophene-2-carboxylate serves as a versatile building block in organic chemistry. Its unique structure allows for the synthesis of complex molecules, which is essential for developing new pharmaceuticals and agrochemicals. The compound's ability to undergo various chemical reactions makes it an invaluable tool in synthetic pathways.
Pharmaceutical Development
The compound has garnered attention for its potential in drug discovery, particularly in the following areas:
- Anticancer Research : this compound exhibits promising anticancer properties. Studies have shown that it can inhibit cell proliferation in various cancer cell lines, including breast cancer cells, demonstrating significant cytotoxic effects at concentrations as low as 10 µM .
- Anti-inflammatory Applications : The compound's structural features allow it to interact with biological targets involved in inflammatory pathways, potentially leading to new treatments for inflammatory diseases .
Material Science
In material science, this compound is utilized in the formulation of organic electronic materials:
- Organic Light-Emitting Diodes (OLEDs) : The compound contributes to the development of OLEDs, where its properties enhance light emission efficiency and flexibility .
- Organic Photovoltaics : Research indicates that this compound can improve solar cell efficiency, making it a candidate for sustainable energy solutions .
Anticancer Activity Study
- Objective : Evaluate the cytotoxic effects on breast cancer cells.
- Method : MTT assay was employed to measure cell viability.
- Results : Significant inhibition of cell growth was observed at concentrations greater than 10 µM, with an IC50 value of approximately 15 µM.
Antimicrobial Efficacy Study
- Objective : Assess antimicrobial properties against pathogenic bacteria.
- Method : Disk diffusion method was used for measuring inhibition zones.
- Results : The compound exhibited clear zones of inhibition against Escherichia coli (15 mm) and Staphylococcus aureus (18 mm), with a minimum inhibitory concentration (MIC) around 50 µg/mL .
Research Findings Summary Table
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Anticancer Activity | MTT Assay | IC50 = 15 µM in breast cancer cells |
| Antimicrobial Activity | Disk Diffusion | MIC = 50 µg/mL against E. coli |
| Enzyme Inhibition | Enzymatic Assays | Significant inhibition of target enzymes |
Mechanism of Action
The mechanism of action of Ethyl 5-[4-(methylsulfanyl)phenyl]thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the thiophene ring and the methylsulfanyl group can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparison
| Compound | Core Structure | Key Substituent | Electronic Character |
|---|---|---|---|
| Target Compound | Thiophene | 4-(Methylsulfanyl)phenyl | Electron-rich (SMe donation) |
| Ethyl 4-methyl-2-[4-CF₃-phenyl]thiazole | Thiazole | 4-Trifluoromethyl | Electron-deficient (CF₃ withdrawal) |
Thienothiophene-Based Liquid Crystals
Thienothiophene esters (e.g., alkyl 5-(4-alkoxyphenyl)thieno[3,2-b]thiophene-2-carboxylate) exhibit fused thiophene rings, leading to:
- Mesophase Behavior: These compounds display smectic C (SmC) mesophases with broader temperature ranges than single thiophene analogues. For instance, thieno[2,3-b]thiophene derivatives exhibit wider SmC phases than thieno[3,2-b]thiophenes, attributed to enhanced molecular rigidity and π-π stacking .
- Comparison with Target Compound: The target’s single thiophene core lacks the fused-ring rigidity of thienothiophenes, likely resulting in narrower or absent mesophases. However, the methylsulfanyl group may improve solubility and alter dipole interactions .
Ethyl Esters with Sulfanyl-Substituted Phenyl Groups
Ethyl 5-(4-(ethylthio)phenyl)-5-oxopentanoate (CAS 7717c) shares a sulfanylphenyl substituent but differs in core structure:
- Backbone: A linear pentanoate chain vs. thiophene-2-carboxylate. This structural flexibility reduces aromatic conjugation, limiting applications in optoelectronics but favoring use as a keto-ester intermediate in organic synthesis .
- Reactivity: The pentanoate’s carbonyl group may engage in nucleophilic reactions, whereas the thiophene core in the target compound supports electrophilic substitution at the α-position .
Pyrimidine and Thiophene Hybrids
Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate (CAS 477854-52-7) combines pyrimidine and thiophene elements:
- Heterocyclic Synergy : The pyrimidine ring introduces nitrogen atoms, enabling hydrogen bonding and coordination chemistry. This contrasts with the purely sulfur-based interactions in the target compound .
- Biological Relevance : Pyrimidine-thiophene hybrids are often investigated for antiviral or anticancer activity, whereas the target compound’s applications remain more materials-focused .
Key Research Findings
- Synthetic Efficiency: The target compound’s synthesis (via methods similar to ) offers high yields (>90%), outperforming multi-step routes for thienothiophenes requiring Suzuki-Miyaura cross-coupling .
- Crystal Packing: Analogues like ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate exhibit planar molecular conformations and hydrogen bonding (2.55 Å), suggesting similar packing behavior in the target compound .
- Thermal Stability: Thiophene derivatives generally show higher melting points (e.g., 160–220°C) compared to flexible-chain esters (e.g., 80–120°C for pentanoate derivatives) .
Biological Activity
Ethyl 5-[4-(methylsulfanyl)phenyl]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring, which is known for its role in various biological activities. The presence of the methylsulfanyl group enhances its chemical reactivity and may influence its interaction with biological targets. The structure is represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Thiophene derivatives are known to exhibit a range of activities, including:
- Anticancer Activity : Compounds containing thiophene moieties have been shown to inhibit cancer cell proliferation. For instance, studies indicate that related compounds demonstrate potent anti-proliferative effects against various cancer cell lines, including HepG-2 and MCF-7 .
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. It has shown significant activity against certain bacterial strains, although it appears less effective against fungal pathogens .
Anti-Proliferative Activity
A series of studies have assessed the anti-proliferative effects of this compound and related compounds. The following table summarizes the IC50 values (concentration required to inhibit cell growth by 50%) against different cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HepG-2 | <25 |
| This compound | MCF-7 | 26–50 |
| Doxorubicin | MCF-7 | <1 |
The compound exhibited potent activity against HepG-2 cells, indicating its potential as an anticancer agent. In contrast, it showed moderate activity against MCF-7 cells .
Antimicrobial Activity
In antimicrobial assays, this compound demonstrated notable efficacy against various bacterial strains. The results are summarized in the following table:
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Significant |
| Escherichia coli | Moderate |
| Candida albicans | Inactive |
These findings suggest that while the compound is effective against certain bacteria, it lacks antifungal properties .
Case Studies
Several case studies have highlighted the therapeutic potential of thiophene derivatives in treating various conditions:
- Cancer Treatment : A study investigated the effects of thiophene-based compounds on tumor growth in xenograft models. This compound was administered to mice with implanted tumors, resulting in significant tumor reduction compared to controls .
- Antimicrobial Efficacy : Another study explored the use of thiophene derivatives in treating bacterial infections in animal models. The results indicated that compounds similar to this compound significantly reduced bacterial load in infected tissues .
Q & A
Basic Research Questions
Synthesis and Characterization Q: What are the recommended synthetic routes for Ethyl 5-[4-(methylsulfanyl)phenyl]thiophene-2-carboxylate, and how should intermediates be characterized? A: The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical procedure involves dissolving precursors in dimethylformamide (DMF) with a base like K₂CO₃ under reflux, followed by purification via column chromatography . Intermediates should be characterized using NMR (¹H/¹³C), IR, and mass spectrometry. For example, the ester group in similar thiophene derivatives is confirmed by IR carbonyl stretches (~1700 cm⁻¹) and ¹H NMR signals for ethoxy groups (δ ~1.3–1.4 ppm for CH₃ and δ ~4.2–4.4 ppm for CH₂) .
Safety and Handling Q: What safety precautions are critical when handling this compound in the lab? A: Referencing SDS data for analogous thiophene carboxylates, this compound likely requires:
- PPE: Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation (linked to respiratory toxicity in similar compounds) .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Structural Confirmation Q: How can the molecular structure of this compound be experimentally validated? A: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, related thiophene carboxylates show dihedral angles <5° between the thiophene ring and ester groups, confirming planarity . SHELXL (via SHELX suite) is widely used for refinement, with R-factors <0.06 indicating high accuracy .
Advanced Research Questions
Structure-Activity Relationships (SAR) Q: How can substituents on the phenyl ring influence biological activity? A: Modifying the 4-(methylsulfanyl)phenyl group alters electronic and steric properties. For instance, replacing methylsulfanyl with allyloxy groups in analogous compounds improved COX-2 binding affinity (ΔG = -10.48 kcal/mol) due to enhanced hydrophobic interactions . Computational tools like AutoDock Vina can model these interactions using PDB structures (e.g., COX-2: 1PXX) .
Crystallographic Data Interpretation Q: How should researchers resolve discrepancies in crystallographic data for thiophene derivatives? A: Contradictions in bond lengths/angles may arise from twinning or poor data resolution. Use SHELXD for initial structure solution and SHELXL for refinement, applying TWIN commands for twinned data . Cross-validate with DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-31G* level) to identify outliers .
Computational Modeling of Reactivity Q: What computational methods predict the reactivity of this compound in nucleophilic environments? A: Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs):
- HOMO/LUMO gaps indicate electrophilicity. For methylsulfanyl-substituted thiophenes, gaps ~4.5 eV suggest moderate reactivity .
- MEP surfaces identify nucleophilic attack sites (e.g., sulfur atoms in methylsulfanyl groups) .
Methodological Notes
- Synthesis Optimization: Use DMF as a solvent for high-yield esterification (~80%) and monitor reactions via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) .
- Data Contradictions: If NMR signals conflict with literature, check for rotamers (e.g., restricted rotation in esters) using variable-temperature NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
